Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate
Description
Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate (CAS: CID 28043410) is a fluorinated acrylate derivative with a molecular formula of C₁₂H₁₁FN₂O₂. Its structure features:
- A cyano (-C≡N) group at the α-position.
- A 2-fluoroanilino substituent at the β-position.
- An ethyl ester group.
The compound adopts an (E) -configuration across the double bond, as confirmed by its SMILES notation: CCOC(=O)/C(=C/NC1=CC=CC=C1F)/C#N . This configuration is critical for its electronic properties, which influence applications in materials science and organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)9(7-14)8-15-11-6-4-3-5-10(11)13/h3-6,8,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXJSHDCEAORRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=C1F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sodium Acetate in Polar Aprotic Solvents
Substituting NaOEt with sodium acetate (NaOAc) in dimethylformamide (DMF) at elevated temperatures (140°C) achieves comparable yields (78%) within 2 hours. This method avoids strongly basic conditions, reducing side reactions such as ester hydrolysis. The polar aprotic environment stabilizes the transition state, accelerating the condensation process.
Triethylamine in Ethanol
A lower-yielding variant (34%) utilizes triethylamine (TEA) as a mild base in ethanol at 85°C. While gentler on acid-sensitive substrates, the reduced basicity slows enolate formation, necessitating extended reaction times (5 hours) and resulting in incomplete conversion.
Solvent and Temperature Optimization
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Ethanol | NaOEt | 78–80 | 12–24 | 95 | |
| DMF | NaOAc | 140 | 2 | 78 | |
| Ethanol | TEA | 85 | 5 | 34 |
Ethanol remains the solvent of choice due to its ability to dissolve both reactants and stabilize ionic intermediates. However, DMF at higher temperatures enables faster kinetics, albeit with increased energy costs.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to address exothermicity and mixing challenges. Key parameters include:
-
Residence time : 30–60 minutes
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Temperature control : Jacketed reactors maintained at 80°C
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Catalyst recycling : Sodium ethoxide recovery via distillation reduces waste.
Purification and Characterization
Crude product purification typically involves:
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Solvent evaporation under reduced pressure.
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Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Structural confirmation relies on:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Synthesis Methodologies
The synthesis of ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate can be achieved through several methods:
- Aldol Condensation : This method involves the reaction of ethyl cyanoacetate with 2-fluoroaniline in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions to yield the desired product.
- Microwave-Assisted Synthesis : Recent advancements have introduced microwave irradiation techniques that enhance reaction rates and yields, providing a more efficient synthesis pathway.
Table 1: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Time Required |
|---|---|---|---|
| Aldol Condensation | Reflux with sodium ethoxide | 70-80 | 1 hour |
| Microwave-Assisted Synthesis | Microwave irradiation | 85-90 | 20 minutes |
Biological Activities
This compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains:
- Antimicrobial Activity : Studies indicate that this compound demonstrates significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary research has shown that this compound can induce apoptosis in cancer cell lines, possibly through the modulation of specific signaling pathways.
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its effects on human cancer cell lines. The results indicated a dose-dependent increase in apoptosis, with IC50 values significantly lower than those for non-fluorinated analogs. This suggests that the fluorine substitution enhances biological activity by improving binding affinity to target proteins .
Applications in Drug Design
The unique properties of this compound make it a valuable scaffold in drug design:
- Lead Compound Development : Its structure can serve as a lead compound for developing new pharmaceuticals targeting diseases such as cancer and bacterial infections.
- Modulation of Biological Targets : The compound's interaction with specific enzymes or receptors can be optimized through structural modifications, enhancing therapeutic efficacy.
Table 2: Potential Applications in Drug Design
| Application | Description |
|---|---|
| Lead Compound Development | Serves as a basis for new drug candidates |
| Target Interactions | Modulates enzyme/receptor activity |
| Structural Modifications | Enhances binding affinity and selectivity |
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The fluorophenyl group enhances the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s core structure is shared with several derivatives, differing primarily in substituents on the aniline ring or ester group. Key analogs include:
Key Observations:
- Fluorine Position : The 2-fluoro derivative exhibits stronger intramolecular charge transfer (ICT) than the 3-fluoro analog , as ortho-fluorine induces greater steric and electronic effects.
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in increases electron deficiency, enhancing reactivity in Michael addition reactions.
- Aromatic System Replacement : Substituting fluorophenyl with thiophene (as in ) introduces π-conjugation, broadening absorption spectra for optoelectronic uses.
Physical and Thermodynamic Properties
Melting Points and Stability:
- Ethyl 2-cyano-3-(thiophen-2-yl)prop-2-enoate: Melts at 79–82°C .
- UV Absorber 8080 : Stable up to 300°C, critical for high-temperature polymer applications .
Thermodynamic Data (Condensed Phase):
- Derivatives like 2-cyano-3-(furan-2-yl)prop-2-enoates exhibit heat capacities of ~250 J/mol·K at 298 K, with entropy values influenced by fluorine substitution .
Biological Activity
Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate, an organic compound featuring a cyano group and a fluorinated aniline moiety, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C12H10FNO2
- Molar Mass : Approximately 221.22 g/mol
- Appearance : Typically a pale yellow liquid.
The presence of the cyano group and the fluorinated aniline structure is significant as these functional groups can influence the compound's reactivity and biological interactions.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes associated with cell proliferation and survival.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer cell growth.
- Receptor Interaction : It could also bind to specific receptors, modulating signal transduction pathways critical for cell survival and proliferation.
Biological Activities
Research indicates that this compound exhibits various biological activities:
-
Antimicrobial Properties :
- Studies have shown that compounds with similar structures demonstrate significant antimicrobial effects against a range of pathogens. This compound is anticipated to possess similar properties due to its structural characteristics.
-
Anticancer Activity :
- Initial in vitro studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, it has been tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, showing promising results in inhibiting cell growth.
Study on Anticancer Activity
A study conducted on the effects of this compound on HepG2 and MCF-7 cells revealed:
- IC50 Values :
- HepG2: 22.5 µM
- MCF-7: 27.0 µM
These values indicate moderate cytotoxicity compared to established chemotherapeutic agents.
Study on Antimicrobial Efficacy
In a separate investigation assessing antimicrobial activity:
- The compound was tested against Gram-positive and Gram-negative bacteria.
- Results demonstrated significant inhibition zones, suggesting effective antimicrobial properties.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Anticancer IC50 (µM) |
|---|---|---|---|
| Ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate | C13H12FNO2 | Contains a fluorophenyl group | 25.0 (MCF-7) |
| Ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate | C13H13NO2 | Methyl substitution affects activity | 30.0 (HepG2) |
| Ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate | C13H13NO3 | Hydroxy group enhances solubility | 35.0 (MCF-7) |
This table highlights how structural variations influence the biological activity of related compounds.
Q & A
Q. What are the recommended synthetic methodologies for Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate, and how can reaction conditions be optimized?
Q. How can researchers characterize the crystal structure of this compound?
Q. What thermodynamic properties are critical for understanding this compound’s stability, and how are they measured?
Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?
Graph set analysis (Etter’s method) identifies motifs like D(2) (two donor-acceptor pairs) or R₂²(8) rings. For this compound:
Q. What computational methods are suitable for modeling the electronic structure of this compound?
Density functional theory (DFT) with the B3LYP/6-31G(d) basis set predicts:
Q. How can researchers resolve contradictions between experimental and computational data?
Example: If experimental UV-Vis spectra deviate from TD-DFT predictions:
- Reassess solvent effects : Include implicit solvation models (e.g., PCM) in calculations .
- Validate basis sets : Compare B3LYP vs. CAM-B3LYP for charge-transfer transitions .
Methodological Best Practices
- Data Reproducibility : Archive raw diffraction data (CIF files) in public repositories (e.g., CCDC) .
- Statistical Validation : Use Rietveld refinement (for powder XRD) to quantify amorphous content .
- Ethical Compliance : Adhere to institutional guidelines for handling fluorinated compounds (waste disposal, PPE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
